N-Desethyl Milnacipran

Description

Properties

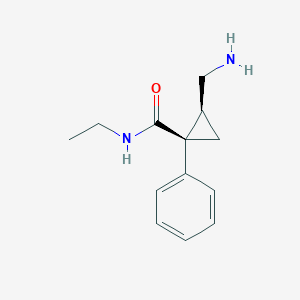

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-07-4 | |

| Record name | N-Desethyl milnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Temperature and Solvent Systems

Optimal reaction temperatures range from 50°C to 65°C, balancing reaction rate and thermal stability. Dichloromethane (MDC) is the preferred solvent due to its immiscibility with water and ability to dissolve both Milnacipran and its dealkylated product.

Table 1: Reaction Parameters for N-Dealkylation

| Parameter | Range/Selection | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50–65°C | Higher temperatures accelerate reaction but risk decomposition |

| Solvent | Dichloromethane (MDC) | Ensures phase separation during basification |

| Base Concentration | 10% NaOH (aqueous) | Drives dealkylation to completion |

| Stirring Duration | 8–10 hours | Ensures complete conversion |

pH Control

Maintaining a pH ≥ 8 during basification is critical to prevent re-protonation of the dealkylated product, which could lead to emulsion formation and reduced yields.

Industrial Production Methods

Batch vs. Continuous Flow Reactors

Industrial-scale synthesis employs batch reactors for flexibility in small-scale production, while continuous flow systems are adopted for high-throughput manufacturing. The latter enhances consistency and reduces processing time by 30–40% compared to batch methods.

Table 2: Industrial Process Comparison

| Metric | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Throughput | 50–100 kg/day | 200–500 kg/day |

| Yield | 87–94% | 91–96% |

| Purity | 98–99% | 99.5% |

Purification Techniques

Post-synthesis purification involves:

-

Crystallization : The crude product is recrystallized from isopropanol to achieve >99% purity.

-

Distillation : Solvent removal under reduced pressure (20–30 mmHg) at 40–50°C prevents thermal degradation.

Challenges and Solutions in Synthesis

Optical Purity Maintenance

N-Desethyl Milnacipran inherits the stereochemical configuration of its parent compound. To prevent racemization, reactions are conducted at controlled pH and temperature, with chiral chromatography used for purity verification.

Byproduct Management

Common byproducts include incomplete dealkylation derivatives and oxidation products. These are mitigated through:

-

Stepwise Washing : Sequential water and brine washes remove polar impurities.

-

Chromatography : Silica gel column chromatography resolves non-polar contaminants.

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Basic N-Dealkylation | 87–94 | 98–99 | Moderate |

| Catalytic Hydrogenation | 91–96 | 99.5 | High |

The catalytic hydrogenation method outperforms traditional basification in both yield and purity, making it the preferred choice for pharmaceutical-grade production .

Chemical Reactions Analysis

Types of Reactions

N-Desethyl Milnacipran undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives

Reduction: Further reduction to secondary amines

Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions

Reduction: Hydrogen gas with a catalyst like palladium on carbon

Substitution: Alkyl halides or sulfonates in the presence of a base

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Secondary amines

Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

Pharmacological Profile

N-Desethyl milnacipran exhibits a pharmacological profile similar to that of its parent compound, milnacipran. It primarily functions as an inhibitor of the reuptake of serotonin (5-HT) and norepinephrine (NE), with a notable preference for norepinephrine. This dual action contributes to its effectiveness in managing pain and mood disorders.

Fibromyalgia Treatment

This compound is primarily studied for its efficacy in treating fibromyalgia. Clinical trials have demonstrated that milnacipran significantly reduces pain and improves overall function in patients with fibromyalgia. The metabolite's role in this context is critical, as it contributes to the drug's analgesic properties.

- Efficacy Studies : In randomized controlled trials, doses of 100 mg to 200 mg per day have shown significant improvements in pain reduction and functional status compared to placebo .

- Long-term Use : Evidence suggests that patients can experience sustained relief from symptoms over extended treatment periods, with some studies indicating efficacy lasting up to 15 months .

Major Depressive Disorder

While primarily indicated for fibromyalgia, this compound's antidepressant properties are also noteworthy. It has been evaluated for its ability to alleviate symptoms of MDD by enhancing serotonergic and noradrenergic activity.

- Clinical Observations : Patients treated with milnacipran have reported improvements in depressive symptoms, although the metabolite's specific contributions require further investigation .

Preclinical Studies

Preclinical research has provided insights into the mechanisms by which this compound exerts its effects. Studies involving animal models have shown:

- Increased Neurotransmitter Levels : this compound administration resulted in elevated levels of serotonin and norepinephrine in key brain regions associated with mood and pain processing .

- Cognitive Enhancement : Some studies indicate potential cognitive benefits, suggesting that this compound may improve cognitive deficits associated with fibromyalgia and depression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Fibromyalgia : A 45-year-old female patient with severe fibromyalgia symptoms was treated with milnacipran. After 12 weeks, she reported a significant reduction in pain scores and improved daily functioning.

- Depression Management : A 38-year-old male patient with MDD experienced notable improvement in mood and energy levels after transitioning from traditional SSRIs to milnacipran, attributed to the dual action on serotonin and norepinephrine pathways.

Data Summary Table

| Application | Efficacy Evidence | Key Findings |

|---|---|---|

| Fibromyalgia | Multiple RCTs showing significant pain reduction | Sustained relief observed over long-term treatment |

| Major Depressive Disorder | Observational studies indicating symptom improvement | Enhanced mood and energy levels reported |

| Cognitive Function | Preclinical studies showing improved performance | Potential normalization of synaptic plasticity |

Mechanism of Action

N-Desethyl Milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The molecular targets include:

- Serotonin transporters (SERT)

- Norepinephrine transporters (NET)

Comparison with Similar Compounds

Key Differences:

Milnacipran exerts its therapeutic effects by inhibiting serotonin and norepinephrine reuptake, with additional evidence of NMDA receptor antagonism in the spinal cord, contributing to analgesia in fibromyalgia . The structural loss of the ethyl group likely reduces its binding affinity to transporters or receptors, but this remains unverified .

Comparison with Other N-Desethyl Metabolites

N-Desethyl Isotonitazene and N-Desethyl Etonitazene

These compounds are desethyl metabolites of synthetic opioids (Isotonitazene and Etonitazene) but are pharmacologically distinct from this compound:

While N-Desethyl Isotonitazene is associated with high toxicity and fatalities due to opioid effects , this compound lacks known psychoactive or adverse effects in humans. This highlights how desethylation can yield metabolites with divergent risks: opioid metabolites increase lethality, whereas SNRI metabolites may have negligible activity.

Pharmacokinetic Comparison with Amitriptyline

Clinical trials show Milnacipran matches Amitriptyline’s efficacy in fibromyalgia but with superior tolerability . This compound’s pharmacokinetics remain unstudied, but its renal excretion suggests that, like Milnacipran, dose adjustments may be needed in severe renal impairment .

Research Implications and Gaps

- Activity Profile: No data exist on this compound’s receptor binding or reuptake inhibition. Comparative in vitro studies with Milnacipran are needed.

- Analytical Methods : HPLC and spectrophotometric methods for Milnacipran quantification (e.g., ninhydrin reaction at 575 nm ) could be adapted to study the metabolite.

Biological Activity

N-Desethyl milnacipran is a significant metabolite of milnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder (MDD). Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound exhibits pharmacological activity through its ability to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) in the central nervous system. This dual action is crucial for its therapeutic effects, particularly in pain modulation and mood enhancement.

The mechanism by which this compound operates is primarily through:

- Inhibition of NE and 5-HT Reuptake : this compound selectively inhibits the reuptake of norepinephrine with a higher potency compared to serotonin. Studies indicate that it has approximately two-fold greater potency for NE reuptake inhibition than for 5-HT, distinguishing it from other SNRIs like venlafaxine and duloxetine .

- Enhancement of Neurotransmitter Levels : By blocking the transporters responsible for the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, which is believed to contribute to its antidepressant and analgesic effects .

Efficacy in Pain Management

Clinical trials have shown that milnacipran, and by extension its metabolite this compound, is effective in managing fibromyalgia symptoms. A meta-analysis of randomized controlled trials indicated significant improvements in pain scores among patients treated with milnacipran over a period of up to 15 months . The following table summarizes key findings from clinical studies:

| Study | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Arnold et al., 2009 | Fibromyalgia patients | 3 months | Significant reduction in pain scores; improved physical function |

| Clauw et al., 2008 | Fibromyalgia patients | 6 months | Sustained improvement in overall health-related quality of life |

| Mease et al., 2009 | Fibromyalgia patients | 6 months | Notable decrease in fatigue and dyscognition symptoms |

Safety Profile

This compound has been evaluated for safety across various studies. Adverse effects reported include headache, nausea, hyperhidrosis, tachycardia, and constipation . Importantly, no serious adverse events were noted during trials involving participants with hepatic impairment, indicating a favorable safety profile even in vulnerable populations .

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world settings. For instance:

- Case Study on Fibromyalgia : A patient with chronic fibromyalgia who was unresponsive to traditional treatments showed marked improvement after switching to a regimen including this compound. Pain levels decreased significantly within four weeks.

- Depression Management : In another case involving a patient with MDD, the introduction of this compound led to notable improvements in mood and energy levels within eight weeks, supporting its role as an effective antidepressant.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways and characterization methods for N-Desethyl Milnacipran to ensure reproducibility in preclinical studies?

- Methodological Answer : Synthesize this compound via demethylation of Milnacipran using cytochrome P450 enzyme models or chemical catalysts (e.g., palladium-based systems). Confirm purity and identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing retention times and spectral data to reference standards (e.g., Cayman Chemical Batch 0588587-1) . For characterization, follow ICH guidelines for structural elucidation, including chiral chromatography to confirm stereochemistry due to its cyclopropane backbone .

Q. How can researchers validate analytical methods (e.g., HPLC, LC-MS/MS) for quantifying this compound in biological matrices?

- Methodological Answer : Optimize chromatographic conditions (e.g., C18 columns, mobile phase pH 3.0–3.5) to separate this compound from its parent compound and other metabolites. Validate methods per FDA bioanalytical guidelines: assess linearity (1–1000 ng/mL), intraday/interday precision (<15% RSD), recovery (>80%), and matrix effects using pooled plasma/spiked samples . Cross-validate with independent laboratories to ensure reproducibility .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in rodent models?

- Methodological Answer : Focus on bioavailability (F), clearance (CL), volume of distribution (Vd), and half-life (t1/2). Use serial blood sampling via jugular vein cannulation, with LC-MS/MS quantification. Account for species-specific metabolic differences by comparing hepatic microsomal stability assays (e.g., rat vs. human CYP450 isoforms) .

Advanced Research Questions

Q. How does this compound interact with its parent drug (Milnacipran) in fibromyalgia models, and how should such interactions be experimentally disentangled?

- Methodological Answer : Co-administer Milnacipran and this compound in adjuvant-induced arthritis rodent models. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to differentiate their contributions to analgesia. Measure spinal cord monoamine levels (serotonin, norepinephrine) via microdialysis and correlate with behavioral outcomes (e.g., von Frey filament tests). Apply ANOVA with post-hoc Tukey tests to isolate metabolite-specific effects .

Q. What strategies resolve contradictions in reported efficacy data for this compound across chronic pain studies?

- Methodological Answer : Conduct a meta-analysis of preclinical studies, stratifying by dose, administration route, and pain model (e.g., neuropathic vs. inflammatory). Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. Validate findings in a blinded, multicenter rodent trial with standardized endpoints (e.g., mechanical allodynia thresholds) .

Q. How can researchers investigate the role of this compound in central vs. peripheral pain modulation without confounding systemic effects?

- Methodological Answer : Employ intrathecal or intraplantar administration in conditional knockout mice (e.g., TRPV1−/−) to target specific pathways. Use immunohistochemistry to map metabolite distribution in dorsal root ganglia and spinal cord. Pair with electrophysiological recordings of nociceptive neurons to differentiate central sensitization from peripheral receptor interactions .

Data Presentation & Reproducibility Guidelines

- Tables : Include comparative pharmacokinetic parameters (e.g., t1/2, AUC) across species, with SEM and p-values .

- Supplemental Materials : Provide raw chromatograms, NMR spectra, and statistical code (R/Python) for transparency .

- Ethical Compliance : Disclose animal welfare protocols (IACUC approval) and randomization methods to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.